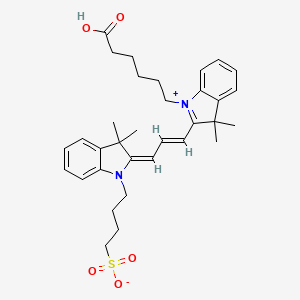

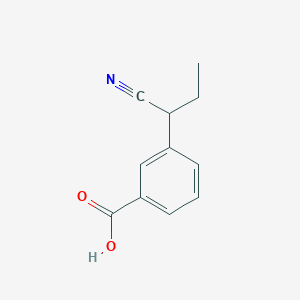

![molecular formula C10H15NO2 B3276621 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene CAS No. 6440-87-5](/img/structure/B3276621.png)

1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene

Overview

Description

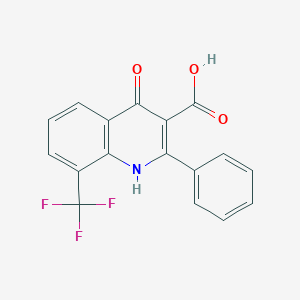

“1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene” is a chemical compound with the CAS number 6440-87-5 . It has a molecular formula of C10H15NO2 and a molecular weight of 181.23 .

Molecular Structure Analysis

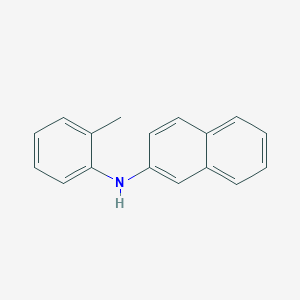

The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group and a propylamine group linked through an oxygen atom . The exact 3D structure could not be found in the available resources.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It’s known that it has a molecular weight of 181.23 , but properties like boiling point, melting point, solubility, and others are not specified .Scientific Research Applications

Analytical Methods for Antioxidant Activity

Studies on antioxidant activity measurement techniques, such as those by Munteanu and Apetrei (2021), provide a critical presentation of important tests used to determine antioxidant activity. These methods, including the ORAC and DPPH tests, rely on chemical reactions and spectrophotometry to analyze antioxidants or determine the antioxidant capacity of complex samples. Such analytical methodologies could be relevant for evaluating the antioxidant potential of specific compounds like 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene or related derivatives in various fields, from food engineering to pharmacy (Munteanu & Apetrei, 2021).

Degradation of Environmental Contaminants

Research into advanced oxidation processes (AOPs) for the degradation of contaminants, such as the work by Qutob et al. (2022), underscores the importance of these methods in treating compounds from aqueous media. This study, which focuses on acetaminophen degradation, highlights the generation of various by-products and their biotoxicity, indicating the relevance of AOPs in the environmental management of organic pollutants. Although not directly linked, the principles and outcomes of such research could inform the environmental fate or degradation studies of compounds like this compound (Qutob et al., 2022).

Catalytic Oxidation in Organic Synthesis

The catalytic oxidation of lignins into aromatic aldehydes, as reviewed by Tarabanko and Tarabanko (2017), offers insights into the utilization of catalysis for converting natural polymers into value-added chemicals. This process, which involves the transformation of lignin into compounds like vanillin, demonstrates the potential for catalytic methods in the synthesis or modification of complex organic molecules, possibly including this compound (Tarabanko & Tarabanko, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

A related compound, ®-1-aminopropan-2-yl phosphate, is known to be involved in the anaerobic cobalamin biosynthesis pathway .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been found to have various biological activities, including antimicrobial, cytotoxic, antitumor, and analgesic activities .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(7-11)13-10-6-4-3-5-9(10)12-2/h3-6,8H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWHLVXMIXGLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701291172 | |

| Record name | 1-Propanamine, 2-(2-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6440-87-5 | |

| Record name | 1-Propanamine, 2-(2-methoxyphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6440-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 2-(2-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

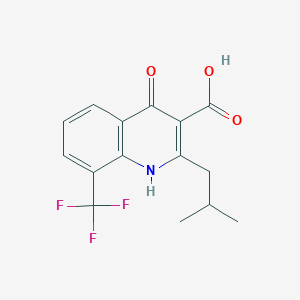

![[(1-Aminobutan-2-yl)oxy]benzene](/img/structure/B3276627.png)